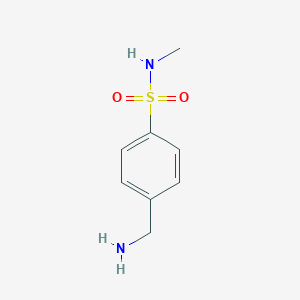

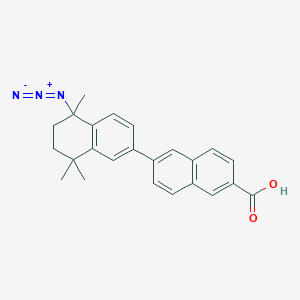

2-((4-甲基苄)硫基)苯甲酸

描述

Synthesis Analysis

The synthesis of compounds similar to 2-((4-Methylbenzyl)thio)benzoic acid often involves multi-step chemical reactions. For example, compounds with complex structures involving benzoic acid moieties are synthesized through reactions like the Wittig-Horner reaction, hydrolysis, and hydrogenation, achieving overall yields around 60-64% (Chen Fen-er, 2012). These methods underscore the intricate process of constructing benzylthio benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives reveals significant insights into their chemical behavior. Studies employing X-ray diffraction methods have elucidated the arrangement of atoms and the spatial configuration, showing intermolecular hydrogen bonding and the orientation of functional groups (P. Kosma, E. Selzer, & K. Mereiter, 2012). Such structural analyses are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives are diverse, ranging from bromination and hydrolysis to complex formation with various metal ions. These reactions highlight the compound's reactivity towards different chemical agents and its potential to form a wide range of products (Wang Ping, 2011).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. For instance, the thermal stability of these compounds can be studied through TG/DTG analysis, indicating stability below certain temperatures (L. Jie, 2013).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal for understanding the behavior of benzoic acid derivatives in chemical reactions. Studies involving quantum chemical calculations and spectroscopic techniques provide valuable insights into the electronic structure, bond orders, and active centers within the molecule, which dictate its reactivity and interactions with other molecules (L. Jie, 2013).

科研应用

Polyaniline Doping

2-((4-Methylbenzyl)thio)benzoic acid 是一种取代苯甲酸,可用于掺杂聚苯胺,一种导电聚合物。掺杂过程涉及将苯甲酸衍生物与聚苯胺混合在溶剂中,如1-甲基-2-吡咯烷酮。这种技术提高了聚苯胺-苯甲酸盐的导电性,显著影响其电学性能 (Amarnath & Palaniappan, 2005)。

Synthesis and Characterization

这种化合物在合成各种苯甲酸衍生物中起着关键作用。例如,使用2-((4-甲基苄)硫基)苯甲酸合成了2-(2-苯乙基)苯甲酸和2-(噻吩-2-基乙基)苯甲酸衍生物,展示了其在化学合成中的多功能性 (Chen Fen-er, 2012)。

Quantum Chemical Calculations

这种化合物在计算化学领域发挥着重要作用。使用这种化合物进行量子化学计算有助于理解苯甲酸衍生物的物理化学性质。这些研究对于预测这些化合物在分子水平上的行为和相互作用至关重要 (L. Jie, 2013)。

Scent Compound Biosynthesis

2-((4-甲基苄)硫基)苯甲酸衍生物在植物香气化合物的生物合成中起着重要作用。这些衍生物可以参与酶促反应,导致芳香酯的产生,这是花香的关键成分 (Kolosova, Sherman, Karlson, & Dudareva, 2001)。

Antimicrobial Activities

苯甲酸衍生物,包括与2-((4-甲基苄)硫基)苯甲酸相关的化合物,已被研究其抗微生物特性。研究表明在对抗导致人类感染的细菌菌株方面具有潜在应用 (Mishra et al., 2019)。

Antifungal Applications

这种化合物还在合成苄取代硫代苯并唑时起着关键作用,这些化合物显示出有希望的抗真菌性能。这在农业应用领域尤为重要,为作物保护提供了潜在的新解决方案 (Ballari et al., 2017)。

性质

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKYMBMPMKQXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

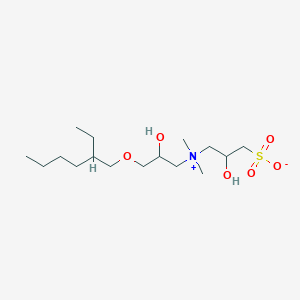

CC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377421 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylbenzyl)thio)benzoic acid | |

CAS RN |

104351-51-1 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)